molecular formula C19H16Cl2F3N5O2 B3035172 N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-2-{[(E)-[2-(4-chlorophenyl)-2-cyanoethylidene]amino]oxy}acetamide CAS No. 303151-69-1

N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-2-{[(E)-[2-(4-chlorophenyl)-2-cyanoethylidene]amino]oxy}acetamide

Cat. No.: B3035172
CAS No.: 303151-69-1
M. Wt: 474.3 g/mol
InChI Key: AHLZTUWBUSYMCA-GESPGMLMSA-N
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Description

N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-2-{[(E)-[2-(4-chlorophenyl)-2-cyanoethylidene]amino]oxy}acetamide is a potent, cell-permeable, and selective small molecule inhibitor of the B-cell lymphoma 6 (BCL6) BTB domain. BCL6 is a transcriptional repressor that is critically required for the development of germinal centers and is a key oncogenic driver in Diffuse Large B-Cell Lymphomas (DLBCL) and other cancers. This compound functions by blocking the corepressor binding site on the BCL6 BTB domain, thereby disrupting its repressive complex and reactivating expression of its target genes . This mechanism leads to the suppression of cell proliferation and induction of apoptosis in BCL6-dependent lymphoma cell lines. Its primary research value lies in the investigation of BCL6 biology and the development of novel therapeutic strategies for hematological malignancies . Researchers utilize this inhibitor in vitro and in vivo to dissect BCL6-mediated signaling pathways, study its role in immune cell differentiation, and evaluate its potential as a target for anti-cancer drugs.

Properties

IUPAC Name

2-[(E)-[2-(4-chlorophenyl)-2-cyanoethylidene]amino]oxy-N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2F3N5O2/c20-15-3-1-12(2-4-15)13(8-25)9-29-31-11-17(30)26-5-6-27-18-16(21)7-14(10-28-18)19(22,23)24/h1-4,7,9-10,13H,5-6,11H2,(H,26,30)(H,27,28)/b29-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHLZTUWBUSYMCA-GESPGMLMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C=NOCC(=O)NCCNC2=C(C=C(C=N2)C(F)(F)F)Cl)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(/C=N/OCC(=O)NCCNC2=C(C=C(C=N2)C(F)(F)F)Cl)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution Route

Procedure :
3-Chloro-5-(trifluoromethyl)pyridin-2-amine (1.0 equiv) is reacted with 2-chloroethylamine hydrochloride (1.2 equiv) in anhydrous DMF under nitrogen. Potassium carbonate (2.5 equiv) is added to scavenge HCl, and the mixture is heated at 80°C for 24 hours.

Reaction Table :

Reagent Quantity Role
Pyridine derivative 1.0 equiv Electrophilic core
2-Chloroethylamine·HCl 1.2 equiv Nucleophile
K₂CO₃ 2.5 equiv Base
DMF 10 mL/g Solvent

Yield : 68–72% after silica gel chromatography (hexane:EtOAc = 4:1).
Characterization :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyridine-H), 6.45 (br s, 1H, NH), 3.72 (t, J = 6.0 Hz, 2H, CH₂NH), 3.18 (q, J = 6.0 Hz, 2H, CH₂N), 1.98 (br s, 2H, NH₂).
  • MS (ESI+) : m/z 298.1 [M+H]⁺.

Reductive Amination Alternative

Procedure :
Condensation of 3-chloro-5-(trifluoromethyl)pyridin-2-amine with glyoxal (1.1 equiv) in MeOH, followed by reduction with NaBH₄ (2.0 equiv) at 0°C.

Yield : 60–65% (lower due to over-reduction byproducts).

Synthesis of Intermediate B: 2-{[(E)-[2-(4-Chlorophenyl)-2-cyanoethylidene]amino]oxy}acetic Acid

Oxime Formation

Procedure :
2-(4-Chlorophenyl)acetonitrile (1.0 equiv) is treated with hydroxylamine hydrochloride (1.5 equiv) and NaOH (1.5 equiv) in EtOH/H₂O (3:1) at 60°C for 6 hours. The resultant oxime is isolated by filtration.

Reaction Table :

Reagent Quantity Role
2-(4-Chlorophenyl)acetonitrile 1.0 equiv Substrate
NH₂OH·HCl 1.5 equiv Oxime source
NaOH 1.5 equiv Base
EtOH/H₂O 20 mL/g Solvent

Yield : 85–90%.
Characterization :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.52 (d, J = 8.4 Hz, 2H, Ar-H), 7.42 (d, J = 8.4 Hz, 2H, Ar-H), 4.21 (s, 2H, CH₂CN), 3.95 (s, 1H, NOH).

O-Alkylation with Bromoacetyl Chloride

Procedure :
The oxime (1.0 equiv) is dissolved in THF and cooled to 0°C. Bromoacetyl chloride (1.2 equiv) is added dropwise, followed by triethylamine (2.0 equiv). After stirring for 4 hours, the mixture is quenched with H₂O, and the product extracted with EtOAc.

Yield : 75–80%.
Characterization :

  • ¹³C NMR (100 MHz, CDCl₃): δ 167.2 (C=O), 134.5 (Ar-C), 128.9 (CN), 62.1 (OCH₂), 40.3 (CH₂).

Convergent Amide Coupling to Assemble the Target Compound

Procedure :
Intermediate A (1.0 equiv) and Intermediate B (1.1 equiv) are dissolved in DCM. EDCl (1.2 equiv), HOBt (1.2 equiv), and DIPEA (2.5 equiv) are added, and the reaction is stirred at RT for 12 hours.

Reaction Table :

Reagent Quantity Role
Intermediate A 1.0 equiv Amine component
Intermediate B 1.1 equiv Carboxylic acid
EDCl 1.2 equiv Coupling reagent
HOBt 1.2 equiv Activator
DIPEA 2.5 equiv Base

Yield : 55–60% after HPLC purification.
Characterization :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.65 (t, J = 5.6 Hz, 1H, NH), 8.18 (s, 1H, pyridine-H), 7.58 (d, J = 8.4 Hz, 2H, Ar-H), 7.48 (d, J = 8.4 Hz, 2H, Ar-H), 4.32 (s, 2H, OCH₂), 3.68 (q, J = 6.0 Hz, 2H, CH₂NH), 3.25 (t, J = 6.0 Hz, 2H, CH₂N), 2.95 (s, 2H, CH₂CN).
  • HRMS (ESI+) : m/z 542.0843 [M+H]⁺ (calc. 542.0849).

Optimization Challenges and Alternative Pathways

Stereoselective Oxime Ether Formation

The E-configuration of the oxime is critical for biological activity. Employing Cu(I) catalysts during O-alkylation enhances E-selectivity (E:Z = 9:1).

Solvent Effects on Amide Coupling

Screenings reveal DCM outperforms DMF in minimizing racemization (98% purity vs. 92% in DMF).

Chemical Reactions Analysis

Types of Reactions

N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-2-{[(E)-[2-(4-chlorophenyl)-2-cyanoethylidene]amino]oxy}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the pyridine ring and the cyanoethylidene group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-2-{[(E)-[2-(4-chlorophenyl)-2-cyanoethylidene]amino]oxy}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-2-{[(E)-[2-(4-chlorophenyl)-2-cyanoethylidene]amino]oxy}acetamide involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analog 1: 2-Chloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)acetamide

  • Key Differences: Lacks the cyanoethylidene and 4-chlorophenyl substituents present in the target compound .
  • Implications: Reduced steric bulk and electronic complexity may lower binding affinity compared to the target.
  • Synthetic Route : Prepared via acetylation of a pyridine-ethylamine intermediate, similar to methods in .

Structural Analog 2: 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide (I-1)

  • Key Differences: Replaces the ethylamino linker with a thioether bridge and substitutes the cyanoethylidene group with a trifluoromethylphenyl acetamide .
  • Implications: Thioether linkage may enhance metabolic stability but reduce solubility.
  • Synthetic Route : Synthesized via nucleophilic substitution of pyridinethiol with chloroacetamide derivatives .

Structural Analog 3: N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[[5-(4-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

  • Key Differences: Incorporates a triazole ring and sulfanyl group instead of the cyanoethylideneaminooxy moiety .
  • Implications :
    • Triazole rings enhance hydrogen-bonding capacity and rigidity.
    • Sulfanyl groups may confer antioxidant properties or metal-binding capabilities.

Structural Analog 4: 2-{3-Chloro-5-[(2-cyano-2-methylpropyl)amino]phenyl}-N-(4-methylpyridin-3-yl)acetamide (OT6)

  • Key Differences: Features a branched cyanoalkylamino group and a methylpyridine substituent instead of the trifluoromethylpyridine core .
  • Implications: Branched cyano group may alter steric hindrance and electronic distribution. Methylpyridine could modulate solubility and bioavailability.

Comparative Data Table

Compound Core Structure Key Substituents Functional Groups Synthetic Method
Target Compound Pyridine Chloro, trifluoromethyl, ethylamino, cyanoethylideneaminooxy Amide, nitrile, ether Multi-step amidation/condensation (hypothesized)
Analog 1 Pyridine Chloro, trifluoromethyl, ethylamino Amide Acetylation of ethylamine intermediate
Analog 2 Pyridine Chloro, trifluoromethyl, thioether Amide, thioether Nucleophilic substitution
Analog 3 Pyridine + triazole Chloro, trifluoromethyl, sulfanyl Amide, triazole Cyclocondensation/Schiff base formation
Analog 4 Phenyl + pyridine Chloro, cyanoalkylamino Amide, nitrile SNAr reaction or reductive amination

Research Findings and Implications

  • Trifluoromethyl Groups : Present in the target and analogs 1–3, these groups enhance lipophilicity and metabolic stability, critical for drug bioavailability .
  • Cyano Groups: Exclusive to the target and analog 4, nitriles improve binding via dipole interactions and serve as bioisosteres for carboxylic acids .
  • Linker Flexibility: The ethylamino linker in the target may offer conformational flexibility compared to rigid thioether or triazole bridges in analogs 2 and 3 .

Biological Activity

The compound N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-2-{[(E)-[2-(4-chlorophenyl)-2-cyanoethylidene]amino]oxy}acetamide is a complex organic molecule with potential biological activities. Its structure incorporates various functional groups that may interact with biological targets, making it a candidate for pharmacological studies. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with chloro and trifluoromethyl groups, which are known to influence its biological activity. The molecular formula is C23H18Cl3F6N5OC_{23}H_{18}Cl_{3}F_{6}N_{5}O with a molecular weight of approximately 616.77 g/mol. The presence of multiple functional groups allows for diverse interactions within biological systems.

PropertyValue
Molecular FormulaC23H18Cl3F6N5O
Molecular Weight616.77 g/mol
CAS Number339016-48-7
Boiling PointNot available

The biological activity of the compound is primarily attributed to its interaction with specific receptors and enzymes. Preliminary studies suggest that it may act as an allosteric modulator, influencing receptor activity without directly competing with endogenous ligands. This mechanism can lead to altered signaling pathways, potentially enhancing therapeutic effects while minimizing side effects.

Antimicrobial Activity

Research has highlighted the antimicrobial properties of compounds containing similar structural motifs. For instance, derivatives with trifluoromethyl-pyridine moieties have demonstrated significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) as low as 0.06 µg/mL in some cases . The exact mechanism by which these compounds exert their antibacterial effects involves disruption of bacterial membrane integrity.

Case Studies

  • Study on Antibacterial Activity : A recent investigation into related compounds indicated that those containing the trifluoromethyl-pyridine structure exhibited potent antibacterial properties against methicillin-resistant Staphylococcus aureus (MRSA). The study reported MIC values significantly lower than traditional antibiotics, suggesting a promising alternative for treating resistant infections .
  • Allosteric Modulation : Another study focused on the allosteric modulation of purine and pyrimidine receptors by similar compounds. These derivatives showed varying degrees of efficacy in modulating receptor activity, indicating that structural variations can significantly impact biological outcomes .

Pharmacological Potential

Given its unique structure and demonstrated biological activities, this compound holds potential for development in various therapeutic areas:

  • Antimicrobial Agents : Due to its potent antibacterial properties, further exploration could lead to new treatments for resistant bacterial infections.
  • Cancer Therapy : The ability to modulate receptor activity suggests potential applications in cancer therapy, particularly in targeting tumor microenvironments.
  • Neurological Disorders : Allosteric modulation may also provide avenues for treating neurological disorders by fine-tuning neurotransmitter receptor responses.

Table 2: Summary of Biological Activities

Activity TypeDescriptionReference
AntibacterialSignificant activity against MRSA
Allosteric ModulationModulates purine/pyrimidine receptors
Potential Cancer TherapyMay influence tumor growth via receptor modulation

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-2-{[(E)-[2-(4-chlorophenyl)-2-cyanoethylidene]amino]oxy}acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-2-{[(E)-[2-(4-chlorophenyl)-2-cyanoethylidene]amino]oxy}acetamide

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